molecular formula C14H21NO B12064814 1-(1-Cyclohexyl-2,5-dimethyl-1H-pyrrol-3-yl)-ethanone

1-(1-Cyclohexyl-2,5-dimethyl-1H-pyrrol-3-yl)-ethanone

Katalognummer: B12064814
Molekulargewicht: 219.32 g/mol
InChI-Schlüssel: FIBSAROMUPUBOQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(1-Cyclohexyl-2,5-dimethyl-1H-pyrrol-3-yl)-ethanone is a chemical compound with a unique structure that includes a cyclohexyl group, two methyl groups, and a pyrrole ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-Cyclohexyl-2,5-dimethyl-1H-pyrrol-3-yl)-ethanone typically involves the reaction of cyclohexylamine with 2,5-dimethylpyrrole under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more advanced techniques such as continuous flow reactors and automated synthesis systems. These methods allow for the efficient and scalable production of this compound with high purity and yield.

Analyse Chemischer Reaktionen

Types of Reactions

1-(1-Cyclohexyl-2,5-dimethyl-1H-pyrrol-3-yl)-ethanone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Various nucleophiles can be used depending on the desired substitution product.

Major Products Formed

    Oxidation: Formation of cyclohexyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid.

    Reduction: Formation of 1-(1-Cyclohexyl-2,5-dimethyl-1H-pyrrol-3-yl)ethanol.

    Substitution: Formation of various substituted pyrrole derivatives.

Wissenschaftliche Forschungsanwendungen

1-(1-Cyclohexyl-2,5-dimethyl-1H-pyrrol-3-yl)-ethanone has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 1-(1-Cyclohexyl-2,5-dimethyl-1H-pyrrol-3-yl)-ethanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 1-Cyclohexyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid
  • 1-Cyclohexyl-2,5-dimethyl-1H-pyrrole-3-yl)methanol

Comparison

1-(1-Cyclohexyl-2,5-dimethyl-1H-pyrrol-3-yl)-ethanone is unique due to its specific functional groups and structure, which confer distinct chemical properties and reactivity. Compared to similar compounds, it may exhibit different biological activities and applications, making it a valuable compound for various research purposes.

Eigenschaften

Molekularformel

C14H21NO

Molekulargewicht

219.32 g/mol

IUPAC-Name

1-(1-cyclohexyl-2,5-dimethylpyrrol-3-yl)ethanone

InChI

InChI=1S/C14H21NO/c1-10-9-14(12(3)16)11(2)15(10)13-7-5-4-6-8-13/h9,13H,4-8H2,1-3H3

InChI-Schlüssel

FIBSAROMUPUBOQ-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=C(N1C2CCCCC2)C)C(=O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.